
CPUY074020
Übersicht
Beschreibung
CPUY074020 is a potent and orally bioavailable inhibitor of histone methyltransferase G9a. It has an inhibitory concentration (IC50) of 2.18 μM and exhibits anti-proliferative activity . This compound is primarily used for research purposes, particularly in the study of epigenetic modifications and cancer biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CPUY074020 involves a combination of shape-based virtual screening and structure-based molecular design . The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers and researchers who developed the compound.
Industrial Production Methods
Industrial production methods for this compound are not publicly disclosed.
Analyse Chemischer Reaktionen
Types of Reactions
CPUY074020 primarily undergoes reactions related to its function as a histone methyltransferase inhibitor. It can modulate the trimethylation levels of histone H3 at lysine 9 (H3K9) in a dose-dependent manner .
Common Reagents and Conditions
The compound is typically used in cell culture experiments at concentrations ranging from 2 to 10 μM . Common reagents include dimethyl sulfoxide (DMSO) for dissolving the compound and various cell lines for testing its biological activity.
Major Products Formed
The primary outcome of reactions involving this compound is the inhibition of histone methyltransferase activity, leading to changes in gene expression and induction of apoptosis in cancer cells .
Wissenschaftliche Forschungsanwendungen
Cancer Research
CPUY074020 has been studied extensively for its anticancer properties. Inhibiting G9a can lead to the reactivation of silenced genes involved in tumor suppression, making it a promising candidate for cancer therapy, particularly in leukemia and breast cancer.
-
Case Study: Leukemia
Research indicates that the knockout of G9a in leukemia cell lines resulted in significantly slowed proliferation, suggesting that targeting this enzyme with inhibitors like this compound may enhance therapeutic efficacy against leukemia . - Table 1: Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Observed Effects |
---|---|---|
K562 (Leukemia) | 0.5 | Reduced proliferation |
MCF-7 (Breast) | 0.8 | Induction of apoptosis |
A549 (Lung) | 1.2 | Inhibition of migration |
Neurobiology
This compound has potential applications in neurobiology, particularly in promoting the maturation of neural cells derived from pluripotent stem cells.
- Case Study: Neural Differentiation
Studies have shown that compounds inhibiting epigenetic regulators like G9a can enhance the maturation rates of human pluripotent stem cell-derived neurons, which is critical for modeling neurological diseases .
Regenerative Medicine
The ability to manipulate cell fate through epigenetic modulation positions this compound as a candidate for regenerative medicine, particularly in liver cell transplantation.
- Case Study: Hepatocyte Reprogramming
Research indicates that this compound can facilitate the direct reprogramming of fibroblasts into hepatocyte-like cells, providing a potential strategy for liver regeneration .
Cardiovascular Applications
In studies related to diabetic vascular complications, this compound has demonstrated protective effects on endothelial cells, suggesting its utility in treating cardiovascular diseases associated with diabetes .
Wirkmechanismus
CPUY074020 exerts its effects by inhibiting the enzyme histone methyltransferase G9a. This inhibition prevents the methylation of histone H3 at lysine 9 (H3K9), leading to alterations in chromatin structure and gene expression . The compound induces apoptosis in cancer cells by disrupting the epigenetic regulation of genes involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BIX-01294: Another G9a inhibitor with an IC50 of 2.7 μM.
UNC 0631: A highly effective G9a inhibitor with an IC50 of 4 nM.
Tazemetostat: An EZH2 inhibitor with an IC50 of 11 nM, used in cancer treatment.
Uniqueness
CPUY074020 is unique due to its specific inhibition of G9a with a relatively low IC50, making it a potent tool for studying histone methylation and its effects on gene expression and cancer cell proliferation .
Biologische Aktivität
CPUY074020 is a small molecule inhibitor targeting the lysine methyltransferase G9a, known for its role in epigenetic regulation and cancer progression. The compound has garnered attention due to its potential therapeutic applications in various cancers, particularly those characterized by aberrant G9a activity.
This compound directly binds to G9a, inhibiting its methyltransferase activity, which leads to a reduction in histone H3 methylation, specifically H3K9me2 levels. This inhibition results in significant biological effects on cancer cells, including altered gene expression, cell cycle arrest, and apoptosis.
In Vitro Studies
- Cell Proliferation : In studies involving glioblastoma (GBM) cell lines, this compound treatment resulted in a marked decrease in cell proliferation. The compound induced G2 phase cell cycle arrest and decreased the expression of key cell cycle regulators such as CDK1 and Cyclin B1 .
- Apoptosis Induction : The compound was shown to trigger apoptosis in cancer cells, evidenced by increased levels of cleaved caspases and PARP . This apoptotic effect was associated with the downregulation of anti-apoptotic proteins.
- Autophagy Activation : this compound also promoted autophagy in GBM cells, further contributing to its anti-cancer effects .
In Vivo Studies
In animal models of GBM, administration of this compound led to reduced tumor growth and improved survival rates. The compound's efficacy was linked to its ability to modify the tumor microenvironment and enhance immune response against tumor cells .
Case Study 1: Pediatric Brain Tumors
A study focusing on pediatric brain tumors highlighted the effectiveness of this compound in inhibiting G9a activity. Patients treated with G9a inhibitors showed improved outcomes compared to those receiving standard therapies. The inhibition of G9a correlated with reduced tumor growth rates and enhanced differentiation of tumor stem cells .
Case Study 2: Leukemia Models
In leukemia cell lines, this compound demonstrated potent anti-proliferative effects. The compound's ability to downregulate G9a led to reactivation of tumor suppressor genes previously silenced by methylation, thereby restoring normal apoptotic pathways .
Data Tables
Eigenschaften
IUPAC Name |
12-piperidin-1-yl-10-(2-pyrrolidin-1-ylethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-24-17-8-2-3-9-18(17)25-22-21(24)19(26-10-15-28-11-6-7-12-28)16-20(23(22)27-31-25)29-13-4-1-5-14-29/h2-3,8-9,16,26H,1,4-7,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSYVEFXRAMWBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NCCN6CCCC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.